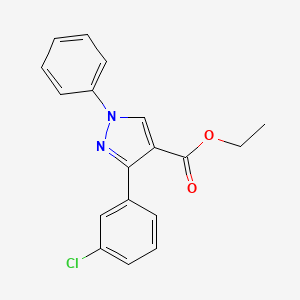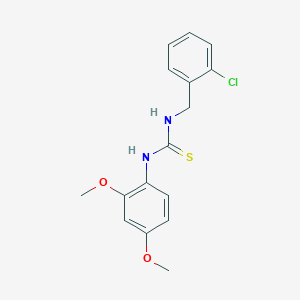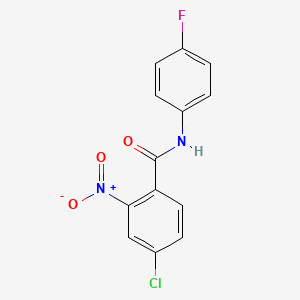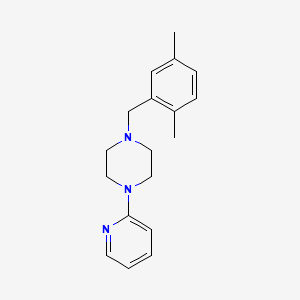
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate (ECPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. ECPPC has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and cytokines involved in the inflammatory response. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokine production. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also inhibits the production of prostaglandins by inhibiting the activity of COX-2, an enzyme involved in the synthesis of prostaglandins. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate induces apoptosis in cancer cells by activating the caspase cascade, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Biochemical and physiological effects:
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not very stable under acidic conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its potential applications as an anti-inflammatory, analgesic, and anti-tumor agent. Another direction is to study its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to investigate the mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate and to identify potential targets for drug development.
Synthesemethoden
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized by the reaction of ethyl acetoacetate, 3-chlorobenzaldehyde, and phenylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and esterification, resulting in the formation of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)16-12-21(15-9-4-3-5-10-15)20-17(16)13-7-6-8-14(19)11-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKYYVGZOOYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)


![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)

![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)
![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)


![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)